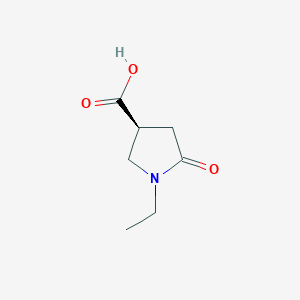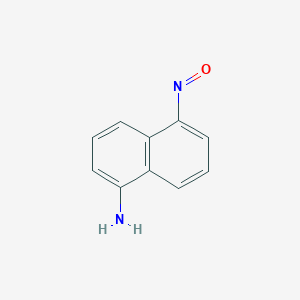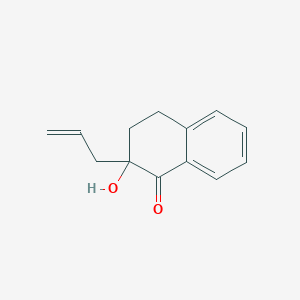
1(2H)-Naphthalenone, 3,4-dihydro-2-hydroxy-2-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Naphthalenone, 3,4-dihydro-2-hydroxy-2-(2-propenyl)- is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-2-hydroxy-2-(2-propenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene as the core structure.
Functional Group Introduction: Various reagents and catalysts are used to introduce the hydroxy and propenyl groups. Common reagents include alkyl halides, alcohols, and bases.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Naphthalenone, 3,4-dihydro-2-hydroxy-2-(2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The propenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
1(2H)-Naphthalenone, 3,4-dihydro-2-hydroxy-2-(2-propenyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1(2H)-Naphthalenone, 3,4-dihydro-2-hydroxy-2-(2-propenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and propenyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 1(2H)-Naphthalenone, 3,4-dihydro-2-hydroxy-2-methyl-
- 1(2H)-Naphthalenone, 3,4-dihydro-2-hydroxy-2-ethyl-
Propiedades
Número CAS |
221681-02-3 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-hydroxy-2-prop-2-enyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C13H14O2/c1-2-8-13(15)9-7-10-5-3-4-6-11(10)12(13)14/h2-6,15H,1,7-9H2 |
Clave InChI |
WCIGURCXSXMKBC-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(CCC2=CC=CC=C2C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


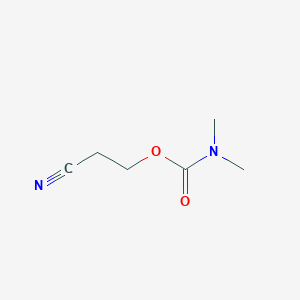

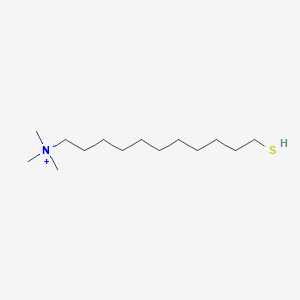
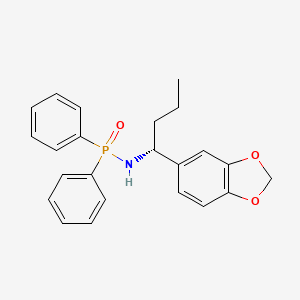
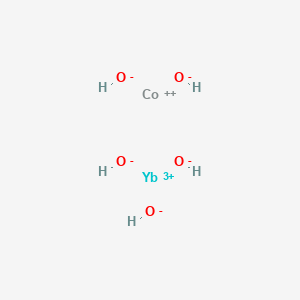

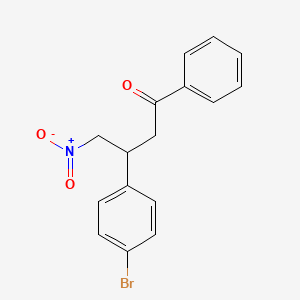
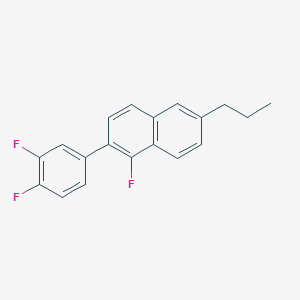
![2-[2-Hydroxy-5-[(4-nitrophenyl)methylideneamino]phenyl]-4-[(4-nitrophenyl)methylideneamino]phenol](/img/structure/B14245080.png)
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)
![1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene](/img/structure/B14245088.png)
